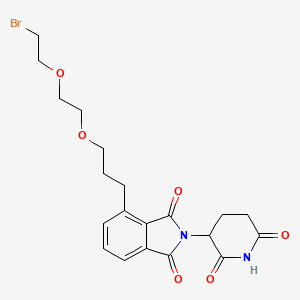
Thalidomide-C3-PEG1-C2-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-C3-PEG1-C2-Br is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG1-C2-Br involves multiple steps, starting with the preparation of thalidomide derivatives. The process typically includes the following steps:
Synthesis of Thalidomide Derivatives: Thalidomide is synthesized through a series of reactions involving phthalic anhydride and glutamic acid.
PEGylation: The thalidomide derivative is then conjugated with a PEG linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Thalidomide-C3-PEG1-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
Thalidomide-C3-PEG1-C2-Br has a wide range of scientific research applications, including:
作用机制
Thalidomide-C3-PEG1-C2-Br exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as Ikaros and Aiolos, which play a role in multiple myeloma .
相似化合物的比较
Similar Compounds
Thalidomide-PEG2-C2-NH2: Another thalidomide-based PROTAC with a different PEG linker length.
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br: A similar compound with a different functional group attached to the PEG linker.
Uniqueness
Thalidomide-C3-PEG1-C2-Br is unique due to its specific PEG linker length and bromine functional group, which provide distinct chemical properties and biological activities. This compound’s ability to selectively degrade target proteins through the ubiquitin-proteasome system makes it a valuable tool in scientific research and drug development .
属性
分子式 |
C20H23BrN2O6 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC 名称 |
4-[3-[2-(2-bromoethoxy)ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H23BrN2O6/c21-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)23(19(14)26)15-6-7-16(24)22-18(15)25/h1,3,5,15H,2,4,6-12H2,(H,22,24,25) |
InChI 键 |
ISWRPFYGEJVXCX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
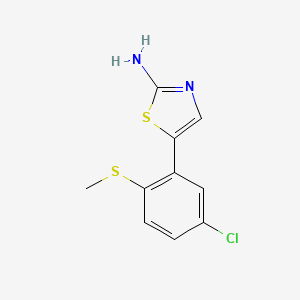
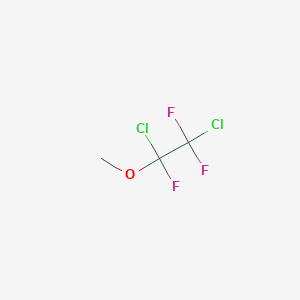
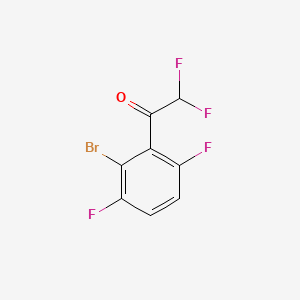
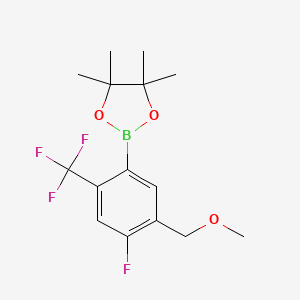
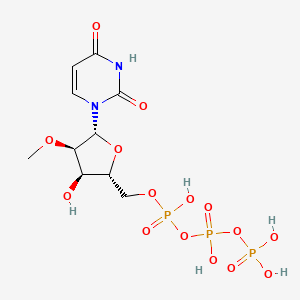
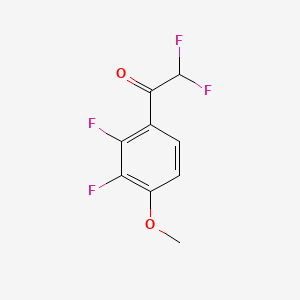
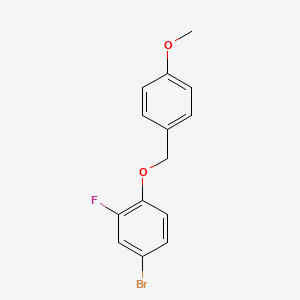
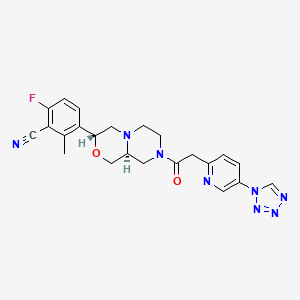


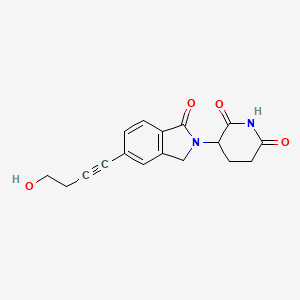

![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
